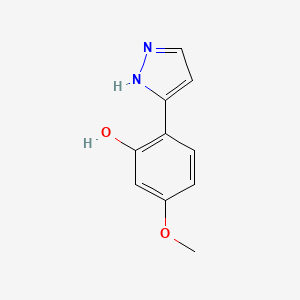
5-Methoxy-2-(1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is 1S/C10H10N2O2/c1-14-7-2-3-8 (10 (13)6-7)9-4-5-11-12-9/h2-6,13H,1H3, (H,11,12) . This indicates the presence of a methoxy group and a pyrazolyl group attached to a phenol ring.Physical And Chemical Properties Analysis
5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a light yellow solid . It has a molecular weight of 190.2 . The compound’s specific boiling point is not mentioned .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol:
Pharmaceutical Development
5-Methoxy-2-(1H-pyrazol-5-yl)phenol: has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel compounds that could act as anti-inflammatory, analgesic, or anticancer agents .
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the pyrazole ring is believed to enhance its ability to disrupt microbial cell walls, making it a promising candidate for developing new antimicrobial agents .
Enzyme Inhibition
5-Methoxy-2-(1H-pyrazol-5-yl)phenol: is being investigated for its potential to inhibit specific enzymes. Enzyme inhibitors are crucial in treating various diseases, including cancer and metabolic disorders. This compound’s ability to bind to enzyme active sites can help in designing inhibitors that are more effective and selective .
Antioxidant Research
The phenolic structure of this compound contributes to its antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to numerous chronic diseases. Research is focused on understanding how this compound can be used to develop new antioxidant therapies.
Material Science
In material science, 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is being explored for its potential use in creating new materials with unique properties. Its chemical stability and ability to form complexes with metals make it suitable for applications in catalysis and the development of advanced materials .
Environmental Applications
This compound is also being studied for its environmental applications, particularly in the field of pollution control. Its ability to bind with heavy metals and other pollutants can be utilized in developing new methods for environmental remediation and water purification.
Agricultural Chemistry
In agriculture, 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is being researched for its potential as a pesticide or herbicide. Its effectiveness in disrupting the growth of certain pests and weeds makes it a candidate for developing safer and more effective agricultural chemicals .
Biochemical Research
Finally, this compound is valuable in biochemical research for studying various biological processes. Its interactions with proteins, nucleic acids, and other biomolecules provide insights into cellular mechanisms and can aid in the development of new biochemical assays and diagnostic tools .
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-(1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-8(10(13)6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNRNYLTIFFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(1H-pyrazol-5-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

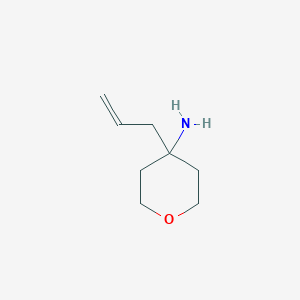
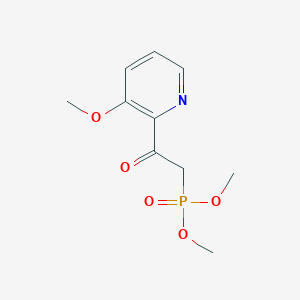
![N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2605524.png)
![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)
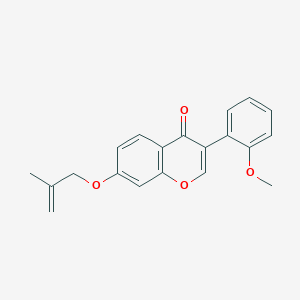
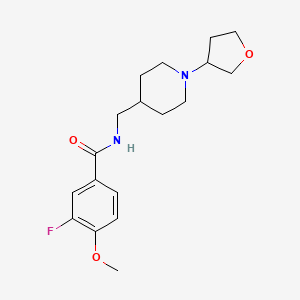
![N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2605538.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)


![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)